2-Bromo-3',4-dimethyl-1,1'-biphenyl
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Overview
Description
2-Bromo-3’,4-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where two benzene rings are connected by a single bond, and it features bromine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,4-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents (e.g., dimethyl sulfoxide).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, potassium carbonate, aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-3’,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine and methyl groups. These substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The bromine atom can participate in halogen bonding, while the methyl groups can affect the compound’s hydrophobic interactions and steric properties .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’,5’-dimethyl-1,1’-biphenyl: Similar structure but with different methyl group positions.
2,4’-Dimethyl-1,1’-biphenyl: Lacks the bromine substituent, affecting its reactivity and applications.
Uniqueness
2-Bromo-3’,4-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C14H13Br |
---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
2-bromo-4-methyl-1-(3-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14(13)15/h3-9H,1-2H3 |
InChI Key |
OOQWRTGCLPJNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
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